molecular formula C12H11N3 B1463456 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile CAS No. 1242873-68-2

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Cat. No. B1463456
CAS RN: 1242873-68-2
M. Wt: 197.24 g/mol
InChI Key: QURUFUYSOWROIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is represented by the linear formula C10 H11 N3 . The InChI Code for this compound is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles . Some of these synthesized molecules underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Scientific Research Applications

Antibacterial and Antitubercular Agents

Recent studies have synthesized new derivatives of pyrrol-1-yl compounds, including 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile, which have shown promising antibacterial and antitubercular activities . These compounds have been tested for their in vitro inhibition of critical bacterial enzymes like enoyl ACP reductase and DHFR, which are essential for bacterial growth and replication. The molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to the development of new therapeutic agents against bacterial infections.

Pharmacological Research

In pharmacology, the pyrrol-1-yl moiety is often explored for its potential therapeutic properties. Compounds like 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile may be investigated for their pharmacokinetics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies. These studies are crucial for understanding how a compound behaves in a biological system and its suitability as a drug candidate .

Biochemical Applications

In biochemistry, such compounds are used to study enzyme interactions and mechanisms of action. For instance, the molecular docking studies mentioned earlier provide insights into how these molecules could inhibit enzymes that are targets for antibiotic therapy. This can lead to the discovery of new biochemical pathways and targets for drug development .

Analytical Chemistry

In analytical chemistry, compounds like 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile can serve as standards or reagents in various chemical assays. They can be used to calibrate instruments or as a reference compound in mass spectrometry to identify and quantify other substances .

Material Science

While direct applications in material science are not explicitly mentioned for this specific compound, pyrrol-1-yl derivatives are often used in the synthesis of novel materials. They can contribute to the development of organic semiconductors, conductive polymers, or as ligands in metal-organic frameworks (MOFs) .

Environmental Science

The antibacterial properties of such compounds can be leveraged in environmental science to develop biocides or antimicrobial coatings that help control bacterial growth on surfaces or in water treatment processes .

Monoclonal Antibody Production

A related compound has been found to increase monoclonal antibody production in cell cultures, which is a significant application in biotechnology and pharmaceutical manufacturing. This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile could also be investigated for similar applications .

Therapeutic Compound Development

Compounds with the pyrrol-1-yl group have been developed as anti-tuberculosis therapeutic agents. Their ability to stimulate antibody production in cell cultures makes them valuable in the development of new therapies .

properties

IUPAC Name

4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURUFUYSOWROIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile
Reactant of Route 6
4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.